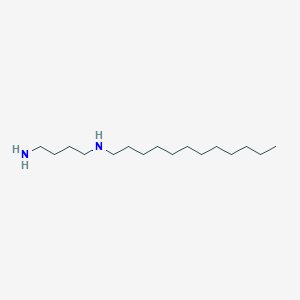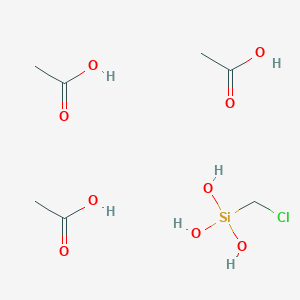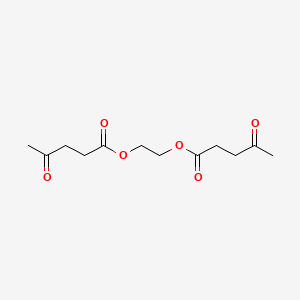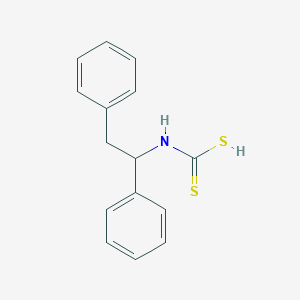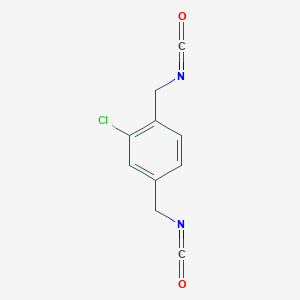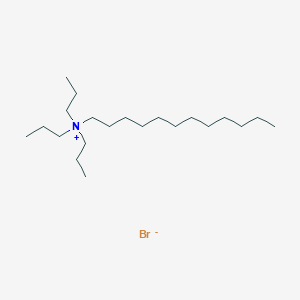![molecular formula C23H28N2 B14637646 Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- CAS No. 56099-52-6](/img/structure/B14637646.png)
Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a fused ring system containing both pyridine and diazepine rings. It has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- typically involves the construction of the diazepine ring through various synthetic methodologies. One common approach is the annulation of the diazepine ring to a pyrrole fragment. For instance, a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring has been reported . Another method involves the chemodivergent annulation between diazo compounds and pyrroloanilines, leading to the formation of pyrrolo-fused diazepine scaffolds .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yields and purity. The Bischler–Napieralski reaction conditions are commonly employed, where the corresponding amides are methylated and subsequently reduced to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an antidepressant, anxiolytic, antiviral, and cytotoxic agent . In biology, it is used to investigate its interactions with various molecular targets and pathways. Additionally, this compound has applications in the development of new pharmaceuticals and therapeutic agents .
Wirkmechanismus
The mechanism of action of Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity and exerting its effects as an anxiolytic or antidepressant . The compound’s structure allows it to interact with various enzymes and proteins, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- include other diazepine derivatives such as pyrido[1,3]-diazepine and pyrido[2,3-d]-pyrimidine . These compounds share structural similarities but differ in their specific biological activities and applications.
Uniqueness: What sets Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- apart is its unique fused ring system, which imparts distinct pharmacological properties. Its ability to modulate neurotransmitter activity and interact with various molecular targets makes it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
56099-52-6 |
|---|---|
Molekularformel |
C23H28N2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
4-benzhydrylidene-2-methyl-1,3,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C23H28N2/c1-24-16-21(17-25-15-9-8-14-22(25)18-24)23(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-7,10-13,22H,8-9,14-18H2,1H3 |
InChI-Schlüssel |
CNAMIMFWACVEMR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2CCCCN2CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


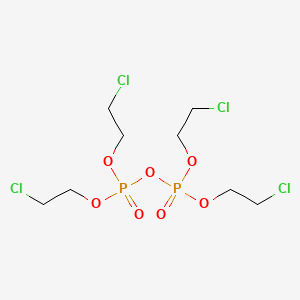

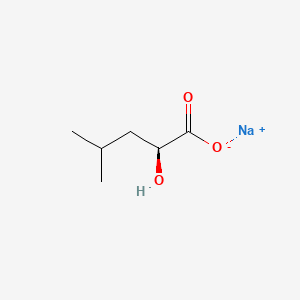
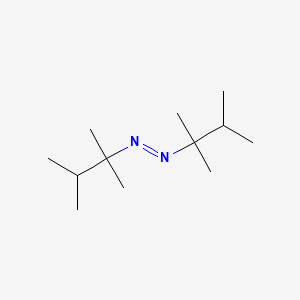

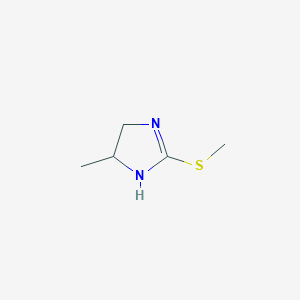
methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
